molecular formula C15H15BrN2O3S B2535687 Ethyl 2-[6-bromo-2-(cyclopropanecarbonylimino)-1,3-benzothiazol-3-yl]acetate CAS No. 865247-12-7

Ethyl 2-[6-bromo-2-(cyclopropanecarbonylimino)-1,3-benzothiazol-3-yl]acetate

Cat. No. B2535687
CAS RN: 865247-12-7
M. Wt: 383.26
InChI Key: MAZBZUWXFRKHTR-ICFOKQHNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a derivative of ethyl bromoacetate, which is a reagent commonly used in organic synthesis as an alkylating agent and acylation reagent . It’s also a derivative of benzothiazole, a heterocyclic compound with a benzene ring fused to a thiazole ring .


Physical And Chemical Properties Analysis

Ethyl bromoacetate, a related compound, is a colorless to yellow liquid with a fruity, pungent odor. It has a density of 1.506 g/mL at 25 °C (lit.), a boiling point of 159 °C (lit.), and is insoluble in water .

Scientific Research Applications

  • Synthesis of Novel Compounds : This compound serves as a precursor in synthesizing a series of novel compounds, which are then characterized using techniques such as NMR, IR, and mass spectroscopy. These compounds have been synthesized through reactions involving benzothiazole and indole derivatives, showcasing the versatility of Ethyl 2-[6-bromo-2-(cyclopropanecarbonylimino)-1,3-benzothiazol-3-yl]acetate in creating complex molecular structures (Nassiri & Milani, 2020).

  • Antifungal and Antimicrobial Activities : Some derivatives synthesized from this compound have demonstrated moderate to good antifungal and antimicrobial activities. This indicates its potential utility in the development of new therapeutic agents. The synthesized compounds were particularly active against C. albicans, showcasing their potential in addressing fungal infections (Toraskar, Kadam, & Kulkarni, 2009).

  • Anticancer and Immunomodulatory Activities : Derivatives of this compound have been studied for their biological activities, particularly in cancer therapy. Some synthesized compounds have shown significant inhibitory effects on colon carcinoma and hepatocellular carcinoma cells, as well as immunomodulatory effects. This suggests the potential of this compound in the development of novel anticancer therapies (Abdel‐Aziz, Gamal-Eldeen, Hamdy, & Fakhr, 2009).

  • Antimicrobial and Fluorescence Applications : Some derivatives have exhibited antimicrobial activities against a variety of microorganisms, including E. coli and S. aureus. Additionally, certain derivatives of this compound have been synthesized to study their fluorescence properties, with findings indicating their potential use in fluorescence applications (Salahuddin, Shaharyar, Mazumder, & Abdullah, 2017).

Safety and Hazards

Ethyl bromoacetate is a highly toxic alkylating agent and may be fatal if inhaled . It’s important to handle it with appropriate safety measures.

properties

IUPAC Name

ethyl 2-[6-bromo-2-(cyclopropanecarbonylimino)-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrN2O3S/c1-2-21-13(19)8-18-11-6-5-10(16)7-12(11)22-15(18)17-14(20)9-3-4-9/h5-7,9H,2-4,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAZBZUWXFRKHTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-[6-bromo-2-(cyclopropanecarbonylimino)-1,3-benzothiazol-3-yl]acetate

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